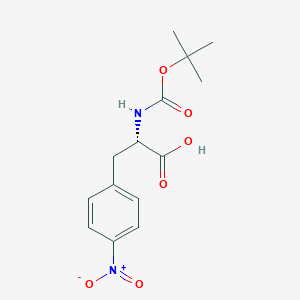

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Description

BenchChem offers high-quality N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908424 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33305-77-0, 103451-56-5 | |

| Record name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid structure

Technical Monograph: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid in Peptide Therapeutics

Part 1: Executive Summary

Compound Identity: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid Common Nomenclature: Boc-4-nitro-L-phenylalanine; Boc-L-Phe(4-NO2)-OH CAS Registry Number: 33305-77-0 (L-isomer)[1][2]

This monograph details the structural utility and experimental application of Boc-4-nitro-L-phenylalanine , a specialized amino acid derivative critical to advanced peptide synthesis and medicinal chemistry.[3] Unlike standard proteinogenic amino acids, this compound serves a dual purpose: it acts as a structural analogue of phenylalanine for scanning mutagenesis and, more importantly, as a "masked" precursor to 4-amino-L-phenylalanine .

The 4-nitro group is chemically orthogonal to standard Boc-SPPS (Solid Phase Peptide Synthesis) conditions. It remains inert during acidolytic deprotection (TFA) and base treatments, allowing researchers to reduce it to a primary amine at a precise stage in the synthetic workflow. This "latent functionality" enables site-specific bioconjugation, cyclization (stapling), or the creation of complex peptidomimetics without the need for additional orthogonal protecting groups like Alloc or Dde.

Part 2: Physicochemical Profile

The following data aggregates standard physical constants required for analytical verification and stoichiometric calculations.

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₈N₂O₆ | |

| Molecular Weight | 310.30 g/mol | |

| Appearance | White to off-white powder | |

| Chirality | L-isomer (2S) | Essential for bioactive peptide mimicry. |

| Solubility | DMF, DMSO, Ethanol, Methanol | Sparingly soluble in water. |

| Melting Point | 122–130 °C | |

| Purity Standard | ≥ 98% (HPLC) | Critical for preventing termination sequences in SPPS. |

| Storage | +2°C to +8°C | Desiccate to prevent hydrolysis. |

Part 3: Structural Analysis & Orthogonality

The power of Boc-L-Phe(4-NO2)-OH lies in its orthogonal protection scheme. The diagram below illustrates the chemical logic: the Boc group is acid-labile (removed by TFA), while the Nitro group is stable to acid but sensitive to reduction (SnCl₂ or Hydrogenation).

Figure 1: Orthogonal protection scheme. The Nitro group remains intact during standard Boc deprotection cycles, allowing for late-stage modification.

Part 4: Synthetic Utility & Mechanisms

The "Masked" Aniline Strategy

In complex peptide synthesis, introducing a free amine on a side chain (like Lysine or Ornithine) requires a protecting group (e.g., Z, 2-Cl-Z, or Fmoc) that must be removed selectively. Boc-L-Phe(4-NO2)-OH offers an alternative strategy:

-

Incorporation: The residue is coupled as a standard amino acid.

-

Inertness: The nitro group survives the repetitive TFA treatments used to remove Boc groups from the growing chain.

-

Activation: Once the chain is complete (or at a specific intermediate step), the nitro group is reduced to an aniline (4-amino-phenylalanine).

-

Functionalization: This new aniline amine is significantly less basic (pKa ~4) than aliphatic amines (pKa ~10), allowing for selective acylation or reaction with isocyanates at controlled pH without affecting Lysine residues.

Comparison: Boc vs. Fmoc Strategies

While Fmoc-Phe(4-NO2)-OH exists, the Boc derivative is often preferred in solution-phase synthesis or " Boc-benzyl" SPPS because the nitro group is completely stable to the HF (hydrogen fluoride) cleavage conditions often used in final deprotection of Boc strategies, whereas other amine protecting groups might degrade.

Part 5: Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE. Nitro compounds can be potentially explosive if heated dry; handle with care.

Protocol A: Coupling in Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Boc-L-Phe(4-NO2)-OH into a growing peptide chain on MBHA or PAM resin.

-

Activation: Dissolve Boc-L-Phe(4-NO2)-OH (3.0 eq relative to resin loading) in minimal DMF.

-

Reagent Addition: Add HBTU (2.9 eq) and DIEA (6.0 eq). Alternatively, use DIC (3.0 eq) and HOBt (3.0 eq) for a carbodiimide-mediated coupling (slower but reduced racemization risk).

-

Coupling: Transfer the activated solution to the resin-peptide vessel. Agitate at room temperature for 60–90 minutes.

-

Monitoring: Verify coupling efficiency via the Kaiser Test (ninhydrin). The resin should result in a negative (yellow/colorless) test.

-

Expert Tip: The nitro group is electron-withdrawing, potentially slowing the coupling slightly compared to standard Phenylalanine. Double coupling is recommended for difficult sequences.

-

Protocol B: On-Resin Reduction of Nitro Group (SnCl₂ Method)

Objective: Convert the para-nitro group to a para-amino group while the peptide is still anchored to the solid support. This is the industry standard for avoiding catalyst poisoning (common with Pd/C on resin).

-

Preparation: Wash the resin 3x with DMF to remove any traces of amine scavengers.

-

Reagent Prep: Prepare a 1.0 M solution of Tin(II) Chloride dihydrate (SnCl₂·2H₂O) in DMF.

-

Note: SnCl₂ is not fully soluble in pure DCM; DMF is required.

-

-

Reaction: Add the SnCl₂ solution to the resin (approx. 10–20 equivalents relative to the peptide).

-

Incubation: Shake at room temperature for 12–16 hours (overnight) or at 50°C for 2–4 hours.

-

Washing (Critical): The tin salts can adhere to the resin. Wash extensively:

-

3x DMF

-

3x DMF/Water (1:1) – helps solubilize inorganic salts

-

3x MeOH

-

3x DCM

-

-

Verification: The resulting aniline does not react strongly with standard Ninhydrin (yellow/orange color). Use Chloranil Test or cleave a small sample for HPLC/MS analysis (Mass shift: -30 Da, from -NO₂ to -NH₂).

Part 6: Workflow Visualization

The following diagram details the synthetic pathway for creating a "Stapled" peptide or a Bioconjugate using this intermediate.

Figure 2: Synthetic workflow for utilizing the latent amine functionality.

Part 7: Applications in Drug Discovery

1. Peptidomimetics & Constrained Peptides: The reduced form, 4-amino-phenylalanine, is a prime candidate for cyclization . By reacting the side-chain amine with a side-chain carboxyl (Asp/Glu) elsewhere in the sequence, researchers create "stapled" peptides. These macrocycles often exhibit improved metabolic stability and cell permeability compared to linear precursors.

2. Protease Inhibitor Design: Many protease inhibitors (e.g., for Chymotrypsin-like proteases) require an aromatic side chain at the P1 position. The 4-nitro substituent alters the electronic properties of the phenyl ring, often improving binding affinity through π-stacking interactions or by filling specific hydrophobic pockets.

3. Site-Specific Labeling (FRET Probes): In FRET (Fluorescence Resonance Energy Transfer) studies, the nitro group itself is a known quencher of fluorescence (e.g., quenching Tryptophan fluorescence). Alternatively, after reduction, the amine can be labeled with a fluorophore (e.g., FITC) to create a donor/acceptor pair within the same peptide.

Part 8: References

-

PubChem. "N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Compound Summary."[4] National Library of Medicine. Available at: [Link]

-

Common Organic Chemistry. "Nitro Reduction: SnCl2 Methodologies." Reaction Guide. Available at: [Link]

Sources

Technical Guide: Boc-Phe(4-NO2)-OH (CAS 33305-77-0)

Advanced Protocols for Synthesis, Handling, and Post-Synthetic Modification [1]

Executive Summary

Boc-Phe(4-NO2)-OH (N-alpha-t-Butoxycarbonyl-4-nitro-L-phenylalanine) is a specialized non-canonical amino acid used primarily in Solid-Phase Peptide Synthesis (SPPS).[1][2] Beyond its structural role as a phenylalanine derivative, it serves two critical functions in drug discovery:

-

Electronic Probe: The nitro group (

) at the para position is a strong electron-withdrawing group (EWG), significantly altering the -

Latent Amine Precursor: It acts as an orthogonal "masked" handle.[1] The nitro group is stable to standard Boc-SPPS conditions (TFA deprotection, HF cleavage) but can be selectively reduced to an amine (

) for site-specific labeling, cyclization, or cross-linking.[1]

This guide provides a rigorous technical framework for utilizing CAS 33305-77-0, focusing on minimizing racemization during coupling and executing the reduction of the nitro group with high fidelity.

Part 1: Chemical Identity & Physiochemical Profile[1][3]

| Property | Specification | Technical Note |

| CAS Number | 33305-77-0 | |

| Chemical Name | Boc-4-nitro-L-phenylalanine | |

| Formula | ||

| Molecular Weight | 310.30 g/mol | |

| Appearance | White to off-white powder | Yellowing indicates potential decomposition or free |

| Solubility | Soluble in DMF, DCM, DMSO | Hydrophobic core; requires polar organic solvents. |

| Melting Point | ~107–110 °C | |

| Chirality | L-Isomer | |

| Purity Standard | Critical: Free |

Part 2: Synthetic Utility & Mechanism[1]

The "Electronic Drag" Effect

The nitro group on the phenyl ring pulls electron density away from the aromatic system.

-

Consequence: The

-proton of the amino acid becomes more acidic than in standard Phe.[1] -

Risk: This increases the rate of proton abstraction by bases (like DIEA or TMP), leading to racemization via the oxazolone mechanism during activation.

-

Mitigation: Use weak bases (Collidine) or base-free activation methods (carbodiimides without tertiary amines) during coupling.[1]

The Orthogonal Workflow

The following diagram illustrates the strategic logic of using Boc-Phe(4-NO2)-OH as a masked precursor.

Figure 1: Strategic workflow for Boc-Phe(4-NO2)-OH utilization.[1] The Nitro group serves as a stable passenger through TFA/HF conditions unless specifically reduced.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling Protocol (Racemization Control)

Objective: Couple Boc-Phe(4-NO2)-OH to the resin-bound amine while suppressing racemization.[1]

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).[1] Avoid HBTU/DIEA if possible.

-

Solvent: DMF (Dimethylformamide).

Step-by-Step:

-

Dissolution: Dissolve 3.0 equivalents (eq) of Boc-Phe(4-NO2)-OH and 3.0 eq of Oxyma Pure in minimal DMF.

-

Activation: Add 3.0 eq of DIC. Allow to pre-activate for 2 minutes. Note: The solution may turn yellow; this is normal for Oxyma adducts.

-

Coupling: Add the mixture to the resin (preswollen in DMF).

-

Reaction Time: Shake at room temperature for 60–90 minutes.

-

Monitoring: Perform a Kaiser Test.

Boc Deprotection

The nitro group is stable to acidic conditions. Standard Boc removal applies:

-

Pre-wash: DCM (2 x 1 min).

-

Deprotection: 50% TFA in DCM (1 x 1 min, then 1 x 20 min).

-

Wash: DCM (3x), then DMF (3x).

-

Neutralization: 5% DIEA in DMF (2 x 2 min). Critical: Ensure complete neutralization before next coupling.

Part 4: Post-Synthetic Modification (Nitro Reduction)[1]

This is the high-value application. Converting the nitro group to an amine (Phe(4-NH2)) creates a "handle" for attaching fluorophores or drugs after the peptide chain is built, avoiding side reactions during synthesis.

Protocol: On-Resin Stannous Chloride Reduction

Context: This is performed after peptide assembly but before HF cleavage.[1]

Reagents:

-

Reducing Agent: Stannous Chloride Dihydrate (

). -

Solvent: DMF.

Workflow:

-

Preparation: Prepare a 2.0 M solution of

in DMF. (Sonicate if necessary; the solution will be slightly turbid/milky). -

Incubation: Add the solution to the resin-bound peptide (ensure the resin is fully covered).

-

Conditions: Shake at room temperature for 12–16 hours (Overnight).

-

Washing (Critical): The tin salts are sticky. Wash extensively:

-

Validation: Cleave a small aliquot. Analyze via HPLC/MS.

-

Mass Shift: The mass should decrease by 30 Da (

[-32] + -

Example: If peptide MW is 1000, product will be 970.

-

Part 5: Quality Control & Storage[1]

Self-Validating QC System

To ensure the integrity of your Boc-Phe(4-NO2)-OH stock and synthesized peptides, adopt this check-system:

| QC Check | Methodology | Acceptance Criteria |

| Stock Purity | TLC (CHCl3:MeOH:AcOH 85:10:5) | Single spot. |

| Chirality Check | Marfey’s Method (FDAA) | Post-hydrolysis derivatization must show <1% D-isomer.[1] |

| Reduction Efficiency | UV-Vis Spectroscopy | Nitro-Phe absorbs at ~280nm (shoulder).[1] Amino-Phe (reduced) has a distinct shift and fluorescence.[1] |

Storage

-

Temperature: +2°C to +8°C (Desiccated).[1]

-

Stability: Hygroscopic.[1] Store under Argon if possible. Moisture leads to slow hydrolysis of the Boc group over months.

References

-

PubChem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Authoritative review on protecting group stability, including Nitro group orthogonality).

-

Merrifield, R. B. (1963).[8] Solid Phase Peptide Synthesis.[1][8][9][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational text for SPPS protocols).

Sources

- 1. CAS 33305-77-0: N-(tert-Butoxycarbonyl)-4-nitro-L-phenylal… [cymitquimica.com]

- 2. boc-4-nitro-L-phenylalanine CAS# 33305-77-0 [gmall.chemnet.com]

- 3. chemwhat.com [chemwhat.com]

- 4. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Boc-4-nitro-L-phenylalanine: Navigating NMR and IR Data for Pharmaceutical Research

In the landscape of peptide synthesis and drug development, the precise characterization of building blocks is paramount. Boc-4-nitro-L-phenylalanine, a key derivative of L-phenylalanine, serves as a critical component in the synthesis of novel peptides and therapeutics.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a nitro (-NO₂) functionality on the phenyl ring, offers distinct advantages for chemical modification and peptide assembly.[2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of Boc-4-nitro-L-phenylalanine, offering researchers and scientists a comprehensive reference for its identification and characterization.

Molecular Structure and Its Spectroscopic Implications

The structural features of Boc-4-nitro-L-phenylalanine, with the chemical formula C₁₄H₁₈N₂O₆ and a molecular weight of 310.30 g/mol , directly influence its spectral output.[3] The presence of the Boc group, the chiral center at the alpha-carbon, and the para-substituted aromatic ring with an electron-withdrawing nitro group create a unique electronic environment. This, in turn, gives rise to a distinct and predictable pattern in both NMR and IR spectroscopy. Understanding these correlations is fundamental to confirming the identity and purity of the compound.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of Boc-4-nitro-L-phenylalanine is expected to exhibit characteristic signals corresponding to the protons of the Boc group, the amino acid backbone, and the nitrophenyl side chain. The exact chemical shifts can vary slightly depending on the solvent used, with common choices being deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Spectral Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-butyl (Boc) | ~1.4 | Singlet | 9H | - |

| β-CH₂ | ~3.1 - 3.3 | Multiplet | 2H | - |

| α-CH | ~4.6 | Multiplet | 1H | - |

| NH (amide) | ~5.1 | Doublet | 1H | ~8.0 |

| Aromatic H (ortho to -CH₂) | ~7.4 | Doublet | 2H | ~8.5 |

| Aromatic H (ortho to -NO₂) | ~8.2 | Doublet | 2H | ~8.5 |

| COOH | Broad singlet | 1H | - |

Expert Insights: The downfield shift of the aromatic protons at ~8.2 ppm is a direct consequence of the strong electron-withdrawing nature of the nitro group, which deshields the adjacent protons. The amide proton's chemical shift and coupling to the alpha-proton are characteristic of a protected amino acid. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in Boc-4-nitro-L-phenylalanine will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| tert-butyl (CH₃) | ~28 |

| tert-butyl (quaternary C) | ~80 |

| β-CH₂ | ~38 |

| α-CH | ~54 |

| Aromatic C (para to -CH₂) | ~124 |

| Aromatic C (ortho to -CH₂) | ~130 |

| Aromatic C (ipso to -CH₂) | ~145 |

| Aromatic C (ipso to -NO₂) | ~147 |

| C=O (Boc) | ~155 |

| C=O (Carboxylic acid) | ~175 |

Expert Insights: The chemical shifts of the aromatic carbons are significantly influenced by the nitro substituent. The carbon atom directly attached to the nitro group (ipso to -NO₂) is expected to be the most downfield among the aromatic signals due to the strong deshielding effect.

Infrared (IR) Spectral Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Boc-4-nitro-L-phenylalanine will display absorption bands corresponding to the N-H, C-H, C=O, and N-O bonds.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H (amide) | Stretching |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1710 | C=O (carboxylic acid & urethane) | Stretching |

| ~1520 & ~1350 | N-O (nitro group) | Asymmetric & Symmetric Stretching |

| ~1160 | C-O (urethane) | Stretching |

Trustworthiness through Self-Validation: The presence of all these characteristic peaks in an experimental IR spectrum provides a high degree of confidence in the identity of the sample as Boc-4-nitro-L-phenylalanine. The distinct, strong absorptions of the nitro group are particularly diagnostic.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered Boc-4-nitro-L-phenylalanine sample onto the crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum.

-

Clean the crystal thoroughly after the measurement.

Structural Visualization

Caption: Molecular structure of Boc-4-nitro-L-phenylalanine.

Conclusion

The spectroscopic characterization of Boc-4-nitro-L-phenylalanine by NMR and IR is a critical step in ensuring its quality for research and development. The predictable and distinct spectral features arising from its unique molecular structure allow for unambiguous identification. This guide provides a foundational understanding of the expected spectral data and the rationale behind the interpretation, empowering researchers to confidently utilize this important amino acid derivative in their synthetic endeavors.

References

-

PubChem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Boc-4-Nitro-L-Phenylalanine. [Link]

-

Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]

-

Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

Sources

The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is a fundamental principle that dictates the success of complex molecular construction. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a venerable and powerful tool, particularly for the reversible masking of the α-amino group of amino acids.[1] Its introduction revolutionized solid-phase peptide synthesis (SPPS) and continues to be a cornerstone in both academic research and the industrial production of peptide-based therapeutics.[2][3] This guide provides an in-depth exploration of the Boc group, elucidating its chemical properties, the mechanisms of its application and removal, and its strategic role in the art of peptide synthesis.

Core Principles: Why the Boc Group is a Workhorse in Synthesis

The efficacy of the Boc protecting group lies in a delicate balance of stability and lability. As a carbamate, it effectively neutralizes the nucleophilicity of the amino group, rendering it inert to the coupling conditions required to form a peptide bond.[1][4] This preventative measure is crucial to ensure the orderly, stepwise assembly of a defined peptide sequence.[2] The widespread adoption of the Boc group is attributable to several key features:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other, more robust protecting groups.[1][5]

-

Base and Nucleophile Stability: It exhibits exceptional stability in the presence of bases and a wide array of nucleophiles, a critical feature for orthogonal protection schemes.[6]

-

Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, offering a valuable orthogonal vector for deprotection in complex syntheses.[1]

-

Enhanced Solubility and Crystallinity: The introduction of the lipophilic tert-butyl group can improve the solubility of amino acid derivatives in organic solvents and many Boc-protected amino acids are stable, crystalline solids that are easy to handle and store.[1]

This unique combination of properties allows for a "graduated acid lability" approach in what is known as the Boc/Bzl protection strategy for SPPS. In this classic methodology, the temporary Nα-Boc group is removed with a moderate acid (TFA), while more permanent side-chain protecting groups, typically benzyl-based ethers and esters, require a much stronger acid like liquid hydrogen fluoride (HF) for their removal during the final cleavage step.[7][8][9]

The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is paramount for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection: Masking the Amine

The most prevalent method for installing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1][2][10]

The reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][11] This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into gaseous carbon dioxide and tert-butoxide or tert-butanol.[12][13]

Caption: Mechanism of Boc Protection of an Amino Acid.

Boc Deprotection: Unveiling the Amine for Elongation

The removal of the Boc group is the critical step that allows for the elongation of the peptide chain. This is achieved through acidolysis, typically with TFA.[2][14] The mechanism involves several key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[15][16]

-

Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a relatively stable tertiary tert-butyl carbocation and a carbamic acid intermediate.[4][14]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free α-amino group.[15][16]

-

Protonation of the Free Amine: In the acidic environment, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate salt).[15]

Caption: Acid-catalyzed deprotection of a Boc-protected peptide.

It is crucial to perform Boc deprotection in a system that is not closed, as the reaction generates carbon dioxide gas.[15]

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was central to the development of SPPS by Bruce Merrifield.[9] The typical Boc-SPPS cycle is a repetitive sequence of steps designed to build a peptide chain on a solid support (resin).[2]

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

A critical step after deprotection is neutralization.[7] The trifluoroacetate salt formed must be converted back to the free amine before the next coupling reaction can proceed. This is typically achieved by washing the resin with a solution of a hindered base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM).[2]

Practical Considerations and Field-Proven Insights

While the Boc strategy is robust, successful implementation requires attention to detail, particularly concerning side reactions and the choice of reagents.

The Challenge of the tert-Butyl Cation and the Role of Scavengers

During the acid-mediated deprotection of the Boc group, a reactive electrophile, the tert-butyl carbocation, is generated.[7][14] This cation can lead to undesirable side reactions by alkylating electron-rich amino acid residues, particularly the side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[16][17]

To mitigate this, scavengers are added to the deprotection and cleavage cocktails. These are nucleophilic species that react with and "trap" the carbocations before they can modify the peptide.[14][18] The choice of scavenger is dictated by the amino acids present in the peptide sequence.

| Scavenger | Target Residue(s) | Mechanism of Action |

| Thioanisole | Trp, Met, Tyr | S-alkylation prevents side chain modification. |

| Anisole | Trp | Friedel-Crafts alkylation on the aromatic ring. |

| 1,2-Ethanedithiol (EDT) | Trp, Cys | Forms a stable thioacetal with the carbocation. |

| Triisopropylsilane (TIS) | Trp | Reduces the indole ring to prevent modification. |

| Water | General | Can quench the carbocation to form tert-butanol. |

Table 1: Common scavengers used in Boc chemistry to prevent side reactions.

The trifluoroacetic acid-mediated removal of t-butyl groups can also lead to the formation of t-butyl trifluoroacetate, which itself is an alkylating agent.[19] Scavengers are effective at destroying this ester in addition to trapping the free cation.[19]

Common Side Reactions in Boc-SPPS

Beyond carbocation-mediated damage, other side reactions can occur during the Boc-SPPS workflow:

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to forming a cyclic aspartimide intermediate under both acidic and basic conditions. This can lead to a mixture of α- and β-linked peptides upon ring-opening.[20][21] Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[21]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to cleave the dipeptide from the resin, forming a stable diketopiperazine. This is less prevalent in Boc-SPPS compared to Fmoc-SPPS because the N-terminus is protonated after deprotection, making it less nucleophilic.[20][21]

-

Pyroglutamate Formation: An N-terminal glutamine residue can cyclize under acidic conditions to form pyroglutamate.

Boc vs. Fmoc: A Comparative Analysis

The primary alternative to Boc-SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between them depends on the specific peptide sequence, the scale of the synthesis, and available resources.[8][22]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderately strong acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |

| Orthogonality | "Graduated Lability" (not truly orthogonal)[7] | Truly Orthogonal (Acid vs. Base)[8] |

| Advantages | Can be better for long, aggregating sequences due to protonation of the N-terminus, which disrupts interchain hydrogen bonding.[8][22] Boc-protected amino acids are generally less expensive.[] | Milder overall conditions, avoiding the use of highly hazardous HF.[24] Compatible with a wider range of sensitive modifications.[8] Generally yields higher purity crude products.[8] |

| Disadvantages | Requires hazardous strong acids (HF) and specialized equipment.[8][24] Harsher conditions can lead to more side reactions. | Piperidine can cause side reactions like aspartimide formation. Fmoc deprotection can be problematic for sterically hindered residues. |

Table 2: Head-to-head comparison of the Boc and Fmoc SPPS strategies.

While the Fmoc strategy has become the more dominant method for routine peptide synthesis due to its milder conditions and true orthogonality, the Boc strategy remains an indispensable tool, especially for the synthesis of long and difficult sequences prone to aggregation and in certain large-scale industrial applications.[8][22]

Experimental Protocols

The following are generalized, foundational protocols for the key steps involving the Boc group in amino acid chemistry.

Protocol: Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.[1]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: 1,4-Dioxane/Water (1:1) or THF/Water (1:1)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in the chosen 1:1 solvent mixture containing a suitable base (e.g., NaOH, 1.5 eq).

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous layer with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[2]

Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the Nα-Boc group from a resin-bound peptide.[2][20]

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for 15-20 minutes in a reaction vessel.

-

Drain the DCM.

-

Deprotection: Add a solution of 50% TFA in DCM to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 2 minutes. Drain, then add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[20]

-

Drain the TFA solution.

-

Wash: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Neutralization: Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each) to neutralize the trifluoroacetate salt.

-

Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

The resin is now ready for the next coupling step.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the field of amino acid chemistry and peptide synthesis. Its unique chemical properties—chiefly its stability to a broad range of reagents and its lability under specific acidic conditions—have enabled the synthesis of countless peptides for research, diagnostics, and therapeutic applications.[3][25] While the milder Fmoc strategy has gained widespread popularity, a deep understanding of Boc chemistry remains essential for the modern synthetic chemist. Its continued relevance in the synthesis of complex and aggregation-prone sequences, as well as in established industrial processes, ensures that the Boc group will remain a vital component of the synthetic chemist's toolkit for the foreseeable future. The mastery of its application, including the strategic use of scavengers and an awareness of potential side reactions, empowers researchers to construct complex molecular architectures with precision and efficiency.

References

- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed February 11, 2026.

- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Accessed February 11, 2026.

- Benchchem. Understanding Boc protection and deprotection in peptide synthesis. Accessed February 11, 2026.

- Benchchem. Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Accessed February 11, 2026.

- Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Accessed February 11, 2026.

- Benchchem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Accessed February 11, 2026.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed February 11, 2026.

- Vertex AI Search.

- Master Organic Chemistry. Amine Protection and Deprotection. Accessed February 11, 2026.

- Benchchem. A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Accessed February 11, 2026.

- Wikipedia. tert-Butyloxycarbonyl protecting group. Accessed February 11, 2026.

- Chemistry Steps. Boc Protecting Group for Amines. Accessed February 11, 2026.

- Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Accessed February 11, 2026.

- AltaBioscience. Fmoc Amino Acids for SPPS. Accessed February 11, 2026.

- ChemPep. Boc Solid Phase Peptide Synthesis. Accessed February 11, 2026.

- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them. Accessed February 11, 2026.

- GenScript. Terminology of Antibody Drug for Boc Chemistry. Accessed February 11, 2026.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed February 11, 2026.

- PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Accessed February 11, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-Protected Amino Acids in Pharmaceutical Research. Accessed February 11, 2026.

- CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Accessed February 11, 2026.

- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Accessed February 11, 2026.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Accessed February 11, 2026.

- Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. genscript.com [genscript.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. csbio.com [csbio.com]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chempep.com [chempep.com]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 24. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 25. nbinno.com [nbinno.com]

Strategic Sourcing and Technical Utilization of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

[1][2]

Executive Summary

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Boc-Phe(4-NO₂)-OH; CAS: 33305-77-0) is a specialized non-canonical amino acid derivative critical for peptide engineering, peptidomimetic drug discovery, and materials science.[1][2][3] Unlike standard amino acids, its value lies in the 4-nitro functionality , which serves two distinct strategic roles:

-

Electronic Modulation: It acts as a non-perturbing, electron-withdrawing probe for fluorescence quenching studies and π-π stacking interactions in self-assembling nanomaterials.[1]

-

Latent Functionality: It functions as a "masked" precursor to 4-amino-phenylalanine (Phe(4-NH₂)), allowing for site-specific orthogonal functionalization (e.g., dye labeling, cross-linking) after peptide assembly.[1]

This guide synthesizes supply chain intelligence with rigorous technical protocols to ensure the procurement of high-fidelity reagents and their successful integration into experimental workflows.

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

Before selecting a supplier, researchers must define the required specifications.[1] Inconsistencies in the nitration regio-selectivity during manufacturing can lead to significant downstream failures.[1]

Chemical Identity[1][2][3][4][5][6][7]

-

IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid[1]

-

CAS Number: 33305-77-0 (L-isomer)[1][4]

-

Warning: Do not confuse with the DL-isomer (CAS: 86937-80-6) or the 3-nitro isomer (CAS: 131980-29-5).[1]

-

Critical Quality Attributes (CQAs) Table

| Attribute | Specification | Scientific Rationale (Causality) |

| Purity (HPLC) | ≥ 98.0% | Impurities >2% often include the 2-nitro regioisomer , which alters peptide folding and binding affinity due to steric clash.[1] |

| Chiral Purity | ≥ 99.5% ee (L-isomer) | The nitration of Phenylalanine requires strong acids (HNO₃/H₂SO₄) which can induce racemization.[1] High D-isomer content ruins peptide secondary structure (e.g., helix disruption).[1] |

| Water Content | ≤ 1.0% | Excess moisture hydrolyzes active esters during coupling (e.g., HATU/DIC), reducing yield and wasting expensive reagents.[1] |

| Appearance | White to Light Yellow Powder | Dark orange/brown coloration indicates degradation or presence of free nitro-compounds/oxides.[1] |

Part 2: Supply Chain Landscape & Selection Logic

The market is divided into three tiers.[1] Your choice should be dictated by the phase of development (Discovery vs. Process Development).

Tier 1: Global Catalog Distributors (High Reliability / High Cost)[2]

-

Examples: Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), TCI Chemicals.[1]

-

Use Case: Small scale (<5g), initial screening, or when immediate delivery is critical.[1]

-

Pros: Guaranteed CoA, standardized packaging, global logistics.[1]

-

Cons: Significantly higher cost per gram; rarely offer bulk customization.[1]

Tier 2: Specialized Peptide Reagent Suppliers (Best Balance)[2]

-

Examples: Chem-Impex International , Bachem , Iris Biotech , Aapptec .[1]

-

Use Case: Solid-Phase Peptide Synthesis (SPPS) campaigns (5g – 100g).

-

Pros: These vendors specifically test for SPPS suitability (e.g., solubility in DMF). They often provide specific data on enantiomeric excess.[1]

-

Recommendation: Chem-Impex and Aapptec are frequently cited in SPPS literature for reliable Boc-derivatives.[1]

Tier 3: Bulk Manufacturers (Cost Efficiency / Higher Risk)[2]

-

Examples: Sarchem Labs, various vetted manufacturers in China/India (e.g., Shanghai Amole).[1]

-

Use Case: Scale-up (>100g) or cost-sensitive academic projects.

-

Pros: Low cost.

-

Cons: Batch-to-batch variability.[1] Mandatory internal validation (QC) is required before use.[1]

Visualization: Supplier Selection Decision Tree

Figure 1: Strategic decision matrix for sourcing Boc-Phe(4-NO₂)-OH based on scale and risk tolerance.

Part 3: Self-Validating Quality Assurance Protocol

Do not blindly trust the Certificate of Analysis (CoA) from Tier 3 suppliers.[1] Perform this rapid check to validate the reagent before committing it to a synthesis.[1]

Protocol: Chiral Identity & Purity Check

Objective: Confirm L-isomer identity and absence of 2-nitro regioisomer.

-

Sample Prep: Dissolve 1 mg of Boc-Phe(4-NO₂)-OH in 1 mL of MeOH (HPLC grade).

-

Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min; Detection: UV @ 254 nm (aromatic) and 280 nm (nitro absorbance).[1]

-

Acceptance Criteria:

Part 4: Application Workflows

Workflow A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The Boc group is acid-labile (removed by TFA), but the nitro group is stable to standard Boc-SPPS cycles.[1]

Context: Standard Boc chemistry uses TFA for deprotection and HF for cleavage.[1] The nitro group survives HF cleavage, making it robust.[1]

-

Coupling Reagents: Use DIC/HOBt or HATU/DIEA .[1]

-

Note: Avoid prolonged exposure to high base concentrations (e.g., 20% piperidine in Fmoc chemistry) if using this in a hybrid strategy, though Boc chemistry typically avoids this.[1]

-

-

Solubility: Boc-Phe(4-NO₂)-OH is hydrophobic.[1] Dissolve in minimal DMF or NMP. If precipitation occurs, add 10% DMSO.[1]

-

Monitoring: The nitro group quenches fluorescence.[1] If using UV monitoring for coupling efficiency, expect altered absorbance profiles compared to standard Phe.[1]

Workflow B: On-Resin Reduction (The "Latent Amine" Strategy)

Converting the nitro group to an amine after peptide assembly allows for the creation of 4-amino-phenylalanine, which is otherwise difficult to protect/deprotect selectively.[1]

Method: Stannous Chloride (SnCl₂) Reduction.[1]

-

Why SnCl₂? It is compatible with the solid phase and milder than catalytic hydrogenation (H₂/Pd), which is difficult to perform on solid support.[1]

Step-by-Step Protocol:

-

Assembly: Synthesize the full peptide containing Phe(4-NO₂) on the resin (Boc group removed from N-terminus if necessary, or kept if N-terminal protection is desired).[1]

-

Wash: Wash resin 3x with DMF.[1]

-

Preparation: Prepare a 2M solution of SnCl₂·2H₂O in DMF.[1] (Solution will be slightly acidic).[1]

-

Reaction: Add SnCl₂ solution to the resin. Shake at room temperature for 2–4 hours.

-

Validation: Perform a Kaiser Test .

-

Result: The side chain is now an aniline (primary amine).[1] It should test Positive (Blue) even if the N-terminus is protected, unless the aniline is sterically hindered or the test is specific to aliphatic amines.[1]

-

Better Validation: Cleave a small aliquot and analyze by LC-MS.[1] Mass shift: -30 Da (Conversion of -NO₂ [46] to -NH₂ [16]).[1]

-

Visualization: Reduction Workflow

Figure 2: Workflow for the on-resin conversion of the nitro precursor to the amino-functionalized peptide.

References

-

PubChem. (n.d.).[1] N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (CID 7021882).[1][2] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

-

Royal Society of Chemistry. (2012).[1] Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine...[1][6] Soft Matter.[1][7] Retrieved January 31, 2026, from [Link][1]

-

National Institutes of Health (PMC). (2014).[1] Synthesis of Novel Peptides Using Unusual Amino Acids.[1][8] Retrieved January 31, 2026, from [Link][1]

Sources

- 1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine [cymitquimica.com]

- 4. CAS-33305-77-0, BOC-4-Nitro-L- Phenylalanine for Biochemistry Manufacturers, Suppliers & Exporters in India | BOC189 [cdhfinechemical.com]

- 5. echemi.com [echemi.com]

- 6. Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage of N-Boc-p-nitro-L-phenylalanine

Executive Summary & Core Directive

N-Boc-p-nitro-L-phenylalanine (Boc-Phe(4-NO₂)-OH) is a non-canonical amino acid derivative critical for introducing distinct electronic properties or "handles" (via nitro-reduction) into peptide backbones.[1] While generally robust, its stability is compromised by two opposing forces: acid-catalyzed deprotection of the carbamate (Boc) and base-catalyzed racemization driven by the electron-withdrawing nitro group.[1]

The Golden Rule of Storage:

Store at +2°C to +8°C , strictly desiccated , and protected from light . Failure to control moisture leads to autocatalytic deprotection. Failure to control light leads to nitro-group degradation.[1]

Chemical Profile & Critical Properties

To manage stability, one must understand the molecule's specific vulnerabilities.

| Property | Specification | Critical Note |

| Compound Name | N-Boc-p-nitro-L-phenylalanine | Also: Boc-4-nitro-L-phenylalanine |

| CAS Number | 33305-77-0 | Verify CAS to distinguish from D-isomer or free acid.[1] |

| Molecular Weight | 310.30 g/mol | Essential for stoichiometry calculations.[1] |

| Appearance | White to faint yellow powder | Yellowing indicates photo-degradation or free amine formation.[1] |

| Melting Point | 115–118°C (Typical) | Lower MP (<110°C) often indicates solvent entrapment or impurity.[1] |

| Solubility | MeOH, DMF, DCM, DMSO | Poor solubility in water; moisture uptake is surface-adsorbed.[1] |

Mechanisms of Instability (The "Why")

Unlike standard Boc-Phenylalanine, the p-nitro derivative possesses unique electronic characteristics that alter its stability profile.[1]

The Nitro Effect (Electronic Withdrawal)

The nitro group (-NO₂) at the para position is strongly electron-withdrawing.[1] This pulls electron density away from the aromatic ring and, inductively, from the

-

Consequence: The

-proton is more acidic than in native Phenylalanine.[1] -

Risk: Higher susceptibility to racemization (conversion from L to D isomer) in the presence of bases (e.g., DIEA, Piperidine) or elevated temperatures.

The Boc Vulnerability (Acidolysis)

The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile.[1] However, atmospheric moisture combined with trace residual acid (from synthesis or degradation) can form a localized acidic environment, triggering premature deprotection.[1]

Degradation Pathway Diagram

The following diagram illustrates the divergent degradation pathways based on environmental triggers.

Figure 1: Environmental triggers leading to specific degradation products.[1] Note the distinct pathways for moisture (cleavage) vs. heat/base (stereochemical loss).[1]

Storage & Handling Protocols

This protocol is designed to be self-validating : if the material changes appearance or solubility, the protocol has been breached.

Storage Conditions Table

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | +2°C to +8°C | Slows kinetic degradation.[1] Freezing (-20°C) is acceptable but increases condensation risk upon thawing.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and excludes atmospheric moisture.[1] |

| Container | Amber Glass | Blocks UV/Vis light to prevent nitro-group excitation and degradation.[1] |

| Desiccation | Required | Water acts as a nucleophile or facilitates acid hydrolysis.[1] |

| Cap Seal | Parafilm + Tape | Prevents gas exchange in cold storage environments.[1] |

The "Thaw-Equilibrate" Rule

Crucial Step: When removing the bottle from cold storage (4°C or -20°C), do not open it immediately.

-

Place the sealed bottle in a desiccator at room temperature.

-

Wait 30–60 minutes for the bottle to reach ambient temperature.

-

Why? Opening a cold bottle introduces atmospheric moisture which condenses instantly on the powder, initiating the "Moisture + Trace Acid" degradation pathway shown in Figure 1.

Quality Control & Re-Validation

Before using stored material in high-value synthesis, validate its integrity.[1]

Quick Check: Visual & Solubility

-

Pass: White powder, dissolves clear in DMF.[1]

-

Fail: Yellow/Orange clumps, or turbidity in DMF (indicates free amino acid which is less soluble in organic solvents).[1]

Instrumental Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: 214 nm (peptide bond/carbonyl) and 254 nm (nitro aromatic).[1]

-

Acceptance: Purity > 98%.

QC Decision Tree

Figure 2: Step-by-step Quality Control workflow to prevent synthesis failure.

Handling in Synthesis (Application Notes)

Minimizing Racemization

Due to the electron-withdrawing nitro group, the

-

Coupling Reagents: Use slightly acidic or neutral activation (e.g., DIC/Oxyma) rather than high-base conditions (HATU/DIEA) if possible.[1]

-

Base Usage: If using DIEA/NMM, keep the equivalents to a minimum (e.g., 2.0 eq relative to amino acid) and minimize pre-activation time.

Reduction of Nitro Group

If the goal is to reduce the nitro group to an amine (e.g., for cyclization):

-

Perform this on-resin or after peptide assembly.[1]

-

Standard conditions: SnCl₂/DMF or catalytic hydrogenation.[1]

-

Warning: Ensure the Boc group is removed before hydrogenation if you plan to keep the N-terminus protected, as Boc is stable to hydrogenation but the resulting amine might react if not protected orthogonally.

References

-

PubChem. (2025).[1] N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual reference for Boc stability mechanisms). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (Boc-Phe(4-NO₂)-OH) from commercially available 4-nitro-L-phenylalanine. This non-canonical amino acid is a critical intermediate in the development of stapled peptides, protease inhibitors, and spectroscopic probes due to the unique electronic properties of the nitro group.

Unlike generic protection protocols, this guide addresses the specific solubility challenges posed by the nitro-substituted aromatic ring and provides a self-validating workup procedure to minimize racemization and maximize yield (>90%).

Reaction Principle & Mechanism

The synthesis utilizes a modified Schotten-Baumann reaction. The amino group of 4-nitro-L-phenylalanine acts as a nucleophile, attacking the carbonyl carbon of di-tert-butyl dicarbonate (

-

Solubilization: The zwitterionic amino acid is solubilized using a base (NaOH or

), converting the ammonium group ( -

Nucleophilic Attack: The free amine attacks the

. -

Elimination: The unstable tetrahedral intermediate collapses, releasing tert-butanol and

(gas), driving the reaction forward.

Critical Mechanistic Insight: The electron-withdrawing nitro group (

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| 4-Nitro-L-phenylalanine | >98% (HPLC) | Starting Material |

| Di-tert-butyl dicarbonate ( | Synthesis Grade | Protecting Group Source |

| 1,4-Dioxane | ACS Reagent | Co-solvent (Organic) |

| Sodium Hydroxide (1N) | Standard Soln.[1][2] | Base / pH Control |

| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction Solvent |

| Potassium Hydrogen Sulfate ( | 1M Aqueous | Acidification (Gentle) |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

Equipment

-

Round-bottom flask (250 mL) with magnetic stir bar.

-

pH meter (calibrated) or high-precision pH strips.

-

Rotary evaporator with water bath (< 40°C).[3]

-

Separatory funnel (500 mL).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Solubilization & Setup

-

Preparation: In a 250 mL round-bottom flask, suspend 4-nitro-L-phenylalanine (5.0 g, 23.8 mmol) in Water (30 mL).

-

Basification: Add 1N NaOH (approx. 24 mL) dropwise while stirring until the solution becomes clear and the pH stabilizes at 10.0 .

-

Expert Tip: Do not overshoot pH 11. High alkalinity promotes racemization via enolization of the

-proton, especially with the electron-withdrawing nitro group present.

-

-

Co-solvent Addition: Add 1,4-Dioxane (60 mL). The mixture should remain homogenous.

Phase 2: Reaction (Boc-Protection)[2]

-

Reagent Addition: Add

(5.7 g, 26.1 mmol, 1.1 eq) to the stirring solution. If -

Incubation: Stir the reaction mixture at Room Temperature (20–25°C) for 12–16 hours.

-

Monitoring: Monitor pH every 2 hours for the first 6 hours. As the amine reacts, the pH may drop. Add 1N NaOH dropwise to maintain pH ~9–10.

-

Endpoint Validation: The reaction is complete when TLC (System: CHCl₃/MeOH/AcOH 90:8:2) shows the disappearance of the starting material (ninhydrin positive) and appearance of the product (UV active, ninhydrin negative).

-

Phase 3: Workup & Isolation[2]

-

Evaporation: Remove the bulk of the dioxane using a rotary evaporator at 35°C . Do not exceed 40°C to prevent thermal degradation.

-

Wash (Impurity Removal): Dilute the remaining aqueous residue with water (20 mL). Wash with Diethyl Ether or Hexane (2 x 30 mL).

-

Why? This step extracts unreacted

and tert-butanol byproducts while the product remains in the aqueous phase as a carboxylate salt.

-

-

Acidification: Cool the aqueous layer to 0°C in an ice bath. Add 1M

dropwise until pH reaches 2.0–2.5 .-

Why

? It is a milder acid than HCl, reducing the risk of removing the Boc group (which is acid-labile). The product will precipitate or oil out as a white/pale yellow solid.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Drying: Combine organic layers, wash with Brine (1 x 50 mL), and dry over anhydrous

. Filter off the solids.[1][3][4][5][6] -

Concentration: Evaporate the EtOAc under reduced pressure to yield a crude solid.

Phase 4: Purification (Crystallization)

-

Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (~50°C).

-

Slowly add Hexane (or Petroleum Ether) until turbidity just persists.

-

Allow the solution to cool to room temperature, then place in a refrigerator (4°C) overnight.

-

Filter the crystals, wash with cold Hexane, and dry under high vacuum.

Workflow Visualization

Figure 1: Process flow for the synthesis and purification of Boc-Phe(4-NO₂)-OH.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18 column, ACN/H2O gradient) |

| Melting Point | 108 – 112°C (Decomposes) | Capillary MP Apparatus |

| Optical Rotation | Polarimetry | |

| Identity | H-NMR confirms Boc singlet (~1.4 ppm) | 1H-NMR (DMSO-d6) |

1H-NMR Validation (300 MHz, DMSO-d6):

- 1.35 (s, 9H, Boc t-butyl)

-

2.9–3.2 (m, 2H,

-

4.2 (m, 1H,

- 7.5 (d, 2H, Ar-H)

-

8.1 (d, 2H, Ar-H, ortho to

- 12.8 (br s, 1H, COOH)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH drifted too low during reaction. | Monitor pH frequently; maintain >9.0 to ensure amine nucleophilicity. |

| Oiling Out | Product failed to crystallize during acidification. | Extract the oil into EtOAc immediately. Do not try to filter the oil. Dry and crystallize from EtOAc/Hexane. |

| Impurity (TLC) | Unreacted | Ensure the ether/hexane wash of the basic aqueous layer was thorough before acidification. |

| Racemization | pH > 11 or excessive heat. | Strictly control pH < 11.[3] Keep rotavap bath < 40°C. |

Safety & Handling

-

Di-tert-butyl dicarbonate (

): Highly toxic by inhalation. Causes skin irritation.[1] Handle in a fume hood. Pressure buildup from -

Nitro Compounds: While 4-nitro-L-phenylalanine is stable, nitro-aromatics can be toxic. Avoid inhalation of dust.

-

Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

-

PubChem. (n.d.).[1] N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. National Library of Medicine. Retrieved October 24, 2025, from [Link]

-

Organic Syntheses. (1985). N-tert-Butoxycarbonyl-L-phenylalanine. Org. Synth. 1985, 63, 160. Retrieved October 24, 2025, from [Link]

Sources

- 1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

- 5. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

The Strategic Utility of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of amino acid derivatives available to the medicinal chemist, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, commonly referred to as Boc-4-nitro-L-phenylalanine, has emerged as a particularly versatile and powerful tool. Its unique trifunctional nature—a readily cleavable N-terminal Boc protecting group, a versatile nitro moiety, and the inherent chirality of the L-phenylalanine backbone—provides a robust platform for the synthesis of complex peptides, peptidomimetics, and other targeted molecules.[1][2]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies but also the underlying scientific rationale for the experimental choices, thereby empowering users to effectively harness the full potential of this valuable synthetic intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Boc-4-nitro-L-phenylalanine is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₆ | |

| Molecular Weight | 310.30 g/mol | |

| Appearance | White to light yellow crystalline powder | Sigma-Aldrich |

| Melting Point | 124-127 °C | Sigma-Aldrich |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO | Internal Data |

Safety and Handling: Boc-4-nitro-L-phenylalanine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant and should be stored in a cool, dry place away from incompatible materials.

Core Applications in Drug Discovery and Development

The utility of Boc-4-nitro-L-phenylalanine in drug discovery is multifaceted, primarily revolving around its role in peptide synthesis and the subsequent functionalization of the incorporated nitro group.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group makes this amino acid highly suitable for the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The Boc group is stable to the basic conditions used for coupling reactions but can be readily removed with moderate acid, typically trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3]

This protocol outlines the manual solid-phase synthesis of a dipeptide, for illustrative purposes, on a Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-Gly-OH (as the first amino acid)

-

Boc-4-nitro-L-phenylalanine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell 1 g of Merrifield resin in DCM (10 mL) for 1 hour in the synthesis vessel.

-

Loading of the First Amino Acid (Boc-Gly-OH):

-

Dissolve Boc-Gly-OH (2 equivalents relative to resin substitution) and cesium carbonate (1 equivalent) in DMF.

-

Add the solution to the swollen resin and heat at 50°C overnight with gentle agitation.

-

Wash the resin with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes at room temperature.[2]

-

Wash the resin with DCM (3 x 10 mL).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM (10 mL) for 10 minutes.[1]

-

Wash the resin with DCM (3 x 10 mL).

-

-

Coupling of Boc-4-nitro-L-phenylalanine:

-

In a separate flask, dissolve Boc-4-nitro-L-phenylalanine (3 equivalents), HOBt (3 equivalents), and DCC (3 equivalents) in a minimal amount of DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Final Deprotection and Cleavage:

-

For cleavage from the resin, use a strong acid such as anhydrous HF or TFMSA, following established safety protocols.[4]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.[5]

-

Post-Synthetic Modification of the Nitro Group

The true synthetic power of incorporating 4-nitro-L-phenylalanine into a peptide sequence lies in the versatility of the nitro group for post-synthetic modifications. The most common and impactful modification is its reduction to an aniline (4-amino-L-phenylalanine). This introduces a nucleophilic handle on the aromatic ring, which can be further functionalized.

This protocol describes the reduction of the nitro group of a 4-nitro-L-phenylalanine residue within a peptide sequence while it is still attached to the solid support.

Materials:

-

Peptide-resin containing a 4-nitro-L-phenylalanine residue

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

10% N,N-Diisopropylethylamine (DIEA) in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Reduction Reaction:

-

Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the peptide loading on the resin) in DMF.

-

Add the SnCl₂ solution to the swollen resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the mass change corresponding to the reduction of the nitro group to an amine (a decrease of 30 Da).

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove tin salts.

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF (2 x 10 mL) for 5 minutes each to neutralize the newly formed aniline.

-

-

Final Washing:

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

The resin is now ready for further functionalization of the amino group or for cleavage and purification.

-

Application in the Synthesis of Bioactive Molecules: The Case of Melphalan Flufenamide

A prominent example of the utility of Boc-4-nitro-L-phenylalanine in drug development is its use in the synthesis of melphalan flufenamide, an anticancer peptide-drug conjugate.[6] The synthesis involves the coupling of Boc-4-nitro-L-phenylalanine with another amino acid derivative, followed by the reduction of the nitro group and subsequent alkylation to form the cytotoxic melphalan moiety.

The synthesis of melphalan flufenamide highlights the key transformations of Boc-4-nitro-L-phenylalanine.[7]

-

Dipeptide Formation: Coupling of Boc-4-nitro-L-phenylalanine with an ethyl ester of another amino acid.

-

Nitro Group Reduction: Catalytic hydrogenation of the nitro group to an amine using a palladium catalyst.[3]

-

Bis-alkylation: Reaction of the resulting aromatic amine with an alkylating agent to introduce the bis(2-chloroethyl)amino group.

-

Deprotection: Removal of the Boc protecting group to yield the final drug substance.

This example underscores the strategic advantage of using Boc-4-nitro-L-phenylalanine as a scaffold to introduce a latent reactive site that can be unmasked and functionalized at a later stage in the synthesis.

Development of Photocleavable Linkers and Caged Peptides

The nitrobenzyl moiety is a well-established photolabile protecting group.[8] While 4-nitro-L-phenylalanine itself is not directly photocleavable in the same manner as o-nitrobenzyl derivatives, its aromatic nitro group serves as a precursor for the synthesis of photocleavable linkers. The reduction of the nitro group to an amine, followed by diazotization and substitution, can be employed to introduce functionalities that can be incorporated into o-nitrobenzyl-based photocleavable systems. These linkers are invaluable in drug delivery systems, allowing for the light-triggered release of a therapeutic agent at a specific site.

Furthermore, the incorporation of 4-nitrophenylalanine into a peptide sequence can be used to create "caged" peptides. In this context, the nitro group can quench the fluorescence of a nearby fluorophore or modulate the biological activity of the peptide. Photochemical reduction or cleavage of the nitro group can then restore the fluorescence or activity, providing a powerful tool for studying biological processes with high spatiotemporal control.

Analytical Characterization

The successful synthesis and purification of peptides and other molecules derived from Boc-4-nitro-L-phenylalanine require robust analytical techniques.

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the synthesized peptides and for their purification. A typical mobile phase system consists of a gradient of water and acetonitrile, both containing 0.1% TFA. The incorporation of the hydrophobic 4-nitrophenylalanine residue will increase the retention time of the peptide compared to its unsubstituted phenylalanine counterpart.